molecular formula C16H13ClN4O2S B2770737 3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 923201-90-5

3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2770737
CAS No.: 923201-90-5
M. Wt: 360.82
InChI Key: YFTMXQADMXSPSF-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)thio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H13ClN4O2S and its molecular weight is 360.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

Synthesis of Heterocyclic Derivatives : A study highlights the synthesis of new heterocyclic derivatives, including 1,3,4-oxadiazole compounds, as potential drug candidates for Alzheimer’s disease. These compounds were synthesized through a multi-step process, starting from 4-chlorobenzenesulfonyl chloride and evaluated for their enzyme inhibition activity against acetyl cholinesterase (AChE) (Rehman et al., 2018).

Anticancer and Antimicrobial Agents : Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines has shown that these compounds possess anticancer and antimicrobial properties. This study synthesized a series of 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anti-cancer activities, indicating the potential of these compounds as therapeutic agents (Redda & Gangapuram, 2007).

Herbicidal Activity : Another study focused on the synthesis of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide and its crystal structure and herbicidal activity. The compound showed effective herbicidal activity, offering insights into the development of new herbicides (Liu et al., 2008).

Antibacterial and Antifungal Properties : Derivatives of 1,3,4-oxadiazole thioether were synthesized and assessed for their antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo). Compound 6r demonstrated significant inhibitory effect against Xoo, showing better efficacy than commercial agents. This study provides a foundation for the development of new antibacterial agents (Song et al., 2017).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-12-3-5-13(6-4-12)24-9-7-14(22)19-16-21-20-15(23-16)11-2-1-8-18-10-11/h1-6,8,10H,7,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTMXQADMXSPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.